2-(2,4-Dichlorophenoxy)-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]acetohydrazide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of dichlorophenyl and furan groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then subjected to a condensation reaction with 5-(3,4-dichlorophenyl)furan-2-carbaldehyde under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl moieties, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: Inhibition of key enzymes, leading to disruption of metabolic processes and induction of cell death in target organisms.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
3,4-Dichlorophenyl 2-(2,4-dichlorophenoxy)acetate: Another compound with related chemical properties.
Uniqueness
2-(2,4-Dichlorophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]acetohydrazide stands out due to its unique combination of dichlorophenyl and furan groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of 2-(2,4-Dichlorophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]acetohydrazide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C19H12Cl4N2O3 |
---|---|
Molecular Weight |
458.1 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H12Cl4N2O3/c20-12-2-5-18(16(23)8-12)27-10-19(26)25-24-9-13-3-6-17(28-13)11-1-4-14(21)15(22)7-11/h1-9H,10H2,(H,25,26)/b24-9+ |
InChI Key |
JPUOHXYUGLBARG-PGGKNCGUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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